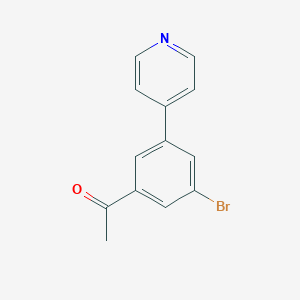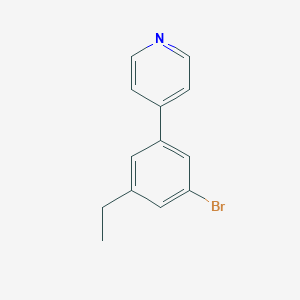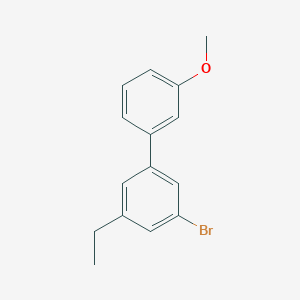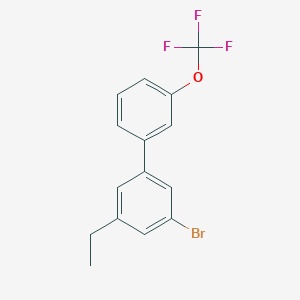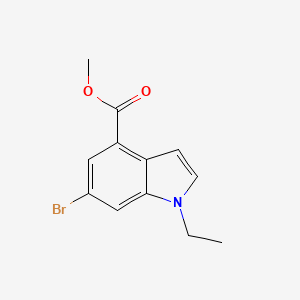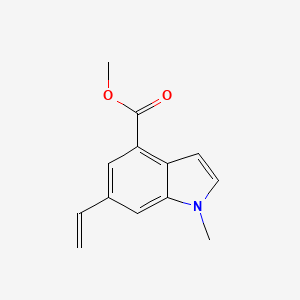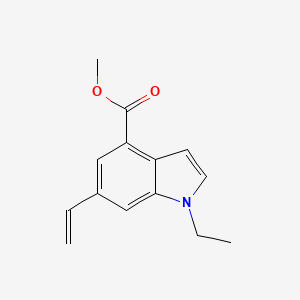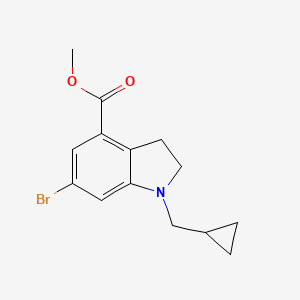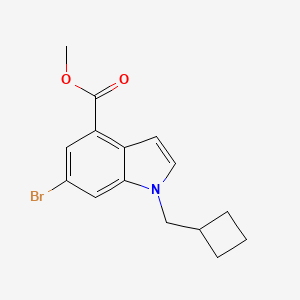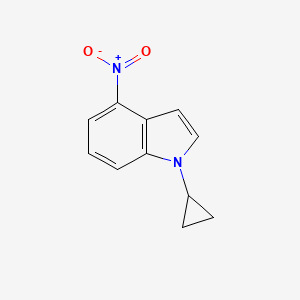
1-cyclopropyl-4-nitro-1H-indole
Descripción general
Descripción
1-Cyclopropyl-4-nitro-1H-indole is a chemical compound belonging to the indole family, characterized by its unique structure featuring a cyclopropyl group and a nitro group attached to the indole ring system
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-Cyclopropyl-4-nitro-1H-indole can be synthesized through several synthetic routes. One common method involves the nitration of 1-cyclopropyl-1H-indole using nitric acid and sulfuric acid under controlled conditions. Another approach is the cyclopropanation of 4-nitro-1H-indole using cyclopropylcarbene intermediates.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow reactors to ensure consistent product quality and yield. The choice of reagents, solvents, and reaction conditions is optimized to maximize efficiency and minimize by-products.
Análisis De Reacciones Químicas
Types of Reactions: 1-Cyclopropyl-4-nitro-1H-indole undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or nitrate derivatives.
Reduction: The nitro group can be reduced to an amine group, resulting in 1-cyclopropyl-4-amino-1H-indole.
Substitution: The indole ring can undergo electrophilic substitution reactions, such as halogenation or alkylation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Typical reducing agents include iron and hydrogen gas.
Substitution: Electrophilic substitution reactions often use halogenating agents like bromine or iodine.
Major Products Formed:
Oxidation: Nitroso-1-cyclopropyl-1H-indole, Nitrate-1-cyclopropyl-1H-indole
Reduction: 1-cyclopropyl-4-amino-1H-indole
Substitution: Halogenated derivatives of 1-cyclopropyl-1H-indole
Aplicaciones Científicas De Investigación
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: Indole derivatives are known for their biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism by which 1-cyclopropyl-4-nitro-1H-indole exerts its effects involves its interaction with molecular targets and pathways. The nitro group can act as an electrophile, reacting with nucleophilic sites in biological molecules. The cyclopropyl group may enhance the compound's ability to bind to specific receptors or enzymes, leading to its biological activity.
Comparación Con Compuestos Similares
1-Cyclopropyl-4-nitro-1H-indole is compared with other similar compounds to highlight its uniqueness:
4-Nitro-1H-indole: Lacks the cyclopropyl group, resulting in different reactivity and biological activity.
1-Cyclopropyl-1H-indole: Does not have the nitro group, leading to different chemical properties and applications.
Other Indole Derivatives: Various indole derivatives with different substituents exhibit diverse biological activities and applications.
Propiedades
IUPAC Name |
1-cyclopropyl-4-nitroindole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O2/c14-13(15)11-3-1-2-10-9(11)6-7-12(10)8-4-5-8/h1-3,6-8H,4-5H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATMFQKBECIVQSW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2C=CC3=C2C=CC=C3[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
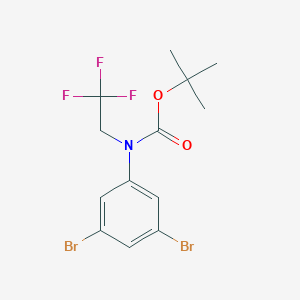
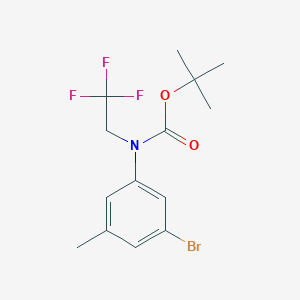
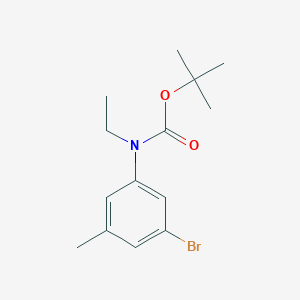
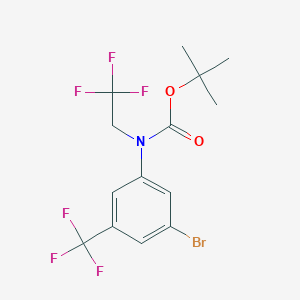
![1-(5-Bromo-2'-methoxy-[1,1'-biphenyl]-3-yl)ethanone](/img/structure/B8155458.png)
